molecular formula C23H25ClN2O2 B11989286 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303061-31-6

9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11989286
CAS No.: 303061-31-6
M. Wt: 396.9 g/mol
InChI Key: OCQDWNCHIIVUKH-UHFFFAOYSA-N
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Description

9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic compound characterized by a fused benzo-pyrazolo-oxazine core. Key structural features include:

  • 5-Cyclohexyl group: A bulky, non-polar substituent that enhances lipophilicity and may affect steric interactions in biological systems.
  • 2-(4-Methoxyphenyl) group: An electron-donating methoxy group at the para position of the phenyl ring, which could modulate electronic interactions with target receptors.

Properties

CAS No.

303061-31-6

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

9-chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H25ClN2O2/c1-27-18-10-7-15(8-11-18)20-14-21-19-13-17(24)9-12-22(19)28-23(26(21)25-20)16-5-3-2-4-6-16/h7-13,16,21,23H,2-6,14H2,1H3

InChI Key

OCQDWNCHIIVUKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including cyclization and chlorination reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while being cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution could result in various derivatives .

Mechanism of Action

The mechanism of action for 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These interactions can affect various pathways, potentially leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 2 and 5. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Features References
9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 4-Methoxyphenyl Cyclohexyl N/A N/A High lipophilicity due to cyclohexyl; electron-donating methoxy group. N/A
9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Methylphenyl 4-Pyridinyl C₂₂H₁₈ClN₃O 375.856 Pyridinyl introduces polarity; methylphenyl reduces steric bulk.
9-Chloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl 4-Pyridinyl N/A N/A Fluorine’s electron-withdrawing effects may alter receptor binding.
9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Methoxyphenyl 2,3,4-Trimethoxyphenyl C₂₆H₂₅ClN₂O₅ 480.945 Increased polarity and hydrogen-bonding capacity from trimethoxy groups.
9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 4-Methoxyphenyl Isopropyl N/A N/A Reduced steric hindrance compared to cyclohexyl; lower molecular weight.
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Naphthalen-2-yl 4-Methoxyphenyl N/A N/A Dichloro substitution increases halogen bonding potential; naphthyl enhances lipophilicity.

Key Structural and Functional Insights

Position 2 Substituents

  • This contrasts with 4-fluorophenyl (), where fluorine’s electron-withdrawing nature may reduce such interactions .
  • Naphthalen-2-yl () : This bulky, polycyclic substituent increases lipophilicity and may improve membrane permeability but could limit solubility .

Position 5 Substituents

  • Cyclohexyl (target compound) : Provides steric bulk and high lipophilicity, which may improve metabolic stability but reduce aqueous solubility.
  • 2,3,4-Trimethoxyphenyl () : Multiple methoxy groups enhance polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic binding pockets .

Halogen Substitution

  • The 9-chloro group in the target compound and analogs (e.g., –6) may participate in halogen bonding or influence electron distribution across the aromatic system. ’s 7,9-dichloro variant could exhibit enhanced halogen-mediated interactions .

Biological Activity

9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects based on recent studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H23ClN2O2C_{22}H_{23}ClN_2O_2 and a molecular weight of approximately 396.88 g/mol. Its structural characteristics include a chlorine atom at the 9th position and a methoxyphenyl group at the 2nd position of the benzopyrazolo ring system.

Property Value
Molecular FormulaC22H23ClN2O2C_{22}H_{23}ClN_2O_2
Molecular Weight396.88 g/mol
IUPAC NameThis compound
InChI KeyDQUOYOVNSNFZAS-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
  • Case Study : A study demonstrated that derivatives of benzopyrazolo compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : The compound showed notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
Bacteria MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus40

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been assessed in various models:

  • Experimental Models : In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism : It is hypothesized that the compound inhibits the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

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